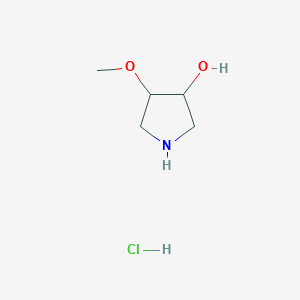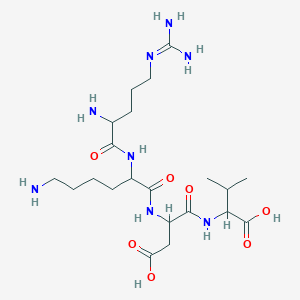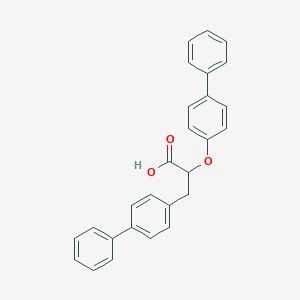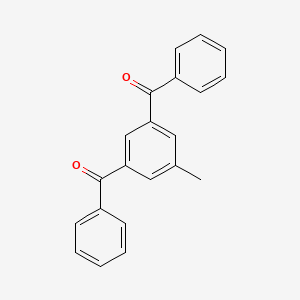
trans-4-Methoxy-3-pyrrolidinol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clorhidrato de trans-4-metoxipirrolidin-3-ol: es un compuesto químico con la fórmula molecular C5H11NO2·HCl. Es una sustancia sólida que se usa a menudo en diversas aplicaciones de investigación científica. El compuesto es conocido por su estructura única, que incluye un anillo de pirrolidina sustituido con un grupo metoxi y un grupo hidroxilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del clorhidrato de trans-4-metoxipirrolidin-3-ol normalmente implica la reacción de 4-metoxipirrolidin-3-ol con ácido clorhídrico. La reacción se lleva a cabo en condiciones controladas para garantizar la formación del producto deseado. El proceso puede implicar pasos como la purificación y la cristalización para obtener el compuesto en su forma pura .
Métodos de producción industrial: La producción industrial del clorhidrato de trans-4-metoxipirrolidin-3-ol sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para la eficiencia y el rendimiento, a menudo implicando sistemas automatizados y estrictas medidas de control de calidad para garantizar la consistencia y la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: El clorhidrato de trans-4-metoxipirrolidin-3-ol puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes alcoholes o aminas.
Sustitución: Los grupos metoxi e hidroxilo se pueden sustituir por otros grupos funcionales en condiciones adecuadas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se usan a menudo.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir varios alcoholes o aminas .
Aplicaciones Científicas De Investigación
El clorhidrato de trans-4-metoxipirrolidin-3-ol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como intermedio en la preparación de otros compuestos.
Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Se está investigando para explorar sus posibles usos terapéuticos, incluidos sus efectos en varias vías biológicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como componente en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de trans-4-metoxipirrolidin-3-ol implica su interacción con objetivos moleculares y vías específicos. El compuesto puede unirse a enzimas y receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y objetivos exactos dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares:
- Dihidrocloruro de trans-4-metoxipirrolidin-3-il-1-metilamina
- Dihidrocloruro de trans-4-(4-morfolinil)pirrolidin-3-ol
- Dihidrocloruro de trans-4-(dimetilamino)pirrolidin-3-ol
- Dihidrocloruro de trans-4-etoxipirrolidin-3-il-1-metilamina
Comparación: El clorhidrato de trans-4-metoxipirrolidin-3-ol es único debido a su patrón de sustitución específico en el anillo de pirrolidina. Esta característica estructural confiere propiedades químicas y biológicas distintas en comparación con compuestos similares. Por ejemplo, la presencia del grupo metoxi puede influir en su reactividad e interacciones con otras moléculas .
Propiedades
Fórmula molecular |
C5H12ClNO2 |
|---|---|
Peso molecular |
153.61 g/mol |
Nombre IUPAC |
4-methoxypyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c1-8-5-3-6-2-4(5)7;/h4-7H,2-3H2,1H3;1H |
Clave InChI |
AGYFNYDVGSRXSM-UHFFFAOYSA-N |
SMILES canónico |
COC1CNCC1O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4,5-Dihydroxy-2-[[3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12302483.png)

![(E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B12302495.png)
![2H-10,4a-(Epoxymethano)phenanthren-12-one, 1,3,4,9,10,10a-hexahydro-5,6,8-trihydroxy-9-methoxy-1,1-dimethyl-7-(1-methylethyl)-, [4aR-(4aalpha,9beta,10alpha,10abeta)]-](/img/structure/B12302497.png)



![5-Azaspiro[2.4]heptan-6-ylmethanol;hydrochloride](/img/structure/B12302516.png)





